molecular formula C21H30O6 B074057 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione CAS No. 1171-81-9

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione

Cat. No.: B074057
CAS No.: 1171-81-9
M. Wt: 378.5 g/mol
InChI Key: SQPRYYSTJMNHSK-ILNISADRSA-N
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Description

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione is a steroidal compound that belongs to the class of corticosteroids. It is a derivative of pregnane and is known for its anti-inflammatory and immunosuppressive properties. This compound is often used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione typically involves multiple steps starting from simpler steroidal precursors. One common route involves the hydroxylation of pregnane derivatives at specific positions to introduce the hydroxyl groups at the 11beta, 16alpha, 17, and 21 positions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization, chromatography, and recrystallization to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to hydroxyl groups.

    Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction can produce dihydroxy derivatives.

Scientific Research Applications

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Employed in the development of anti-inflammatory and immunosuppressive drugs.

    Industry: Utilized in the formulation of pharmaceutical products and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The molecular targets include various cytokines, enzymes, and transcription factors involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    9alpha-Fluoro-11beta,16alpha,17alpha,21-tetrahydroxypregn-4-ene-3,20-dione: A fluorinated derivative with enhanced anti-inflammatory properties.

    11beta,16alpha,17alpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione: A closely related compound with similar pharmacological effects.

Uniqueness

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation pattern, which contributes to its potent anti-inflammatory and immunosuppressive activities. Its ability to modulate multiple signaling pathways makes it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h7,13-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPRYYSTJMNHSK-ILNISADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CC(C4(C(=O)CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@H]([C@@]4(C(=O)CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922287
Record name 11,16,17,21-Tetrahydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171-81-9
Record name 16α-Hydroxycortisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001171819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,16,17,21-Tetrahydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione
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